1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-

COX-2 inhibition structure-activity relationship sulfur oxidation state

COX-2 inhibitor SAR programs often require multiple oxidation-state analogs sourced separately, risking batch variability and delays. CAS 265113-37-9 solves this as a single methylthio precursor for stepwise in-house oxidation to sulfoxide and sulfone, delivering a matched panel from one procurement. • XLogP3 3.9; mp 96-99 °C - tractable solid for reproducible derivatization. • Dual-vector modification at imidazole N3 and methylthio group enables rapid library synthesis. • Serves as oxidation-state-matched negative control or prodrug scaffold for preclinical ADME profiling.

Molecular Formula C16H13FN2S
Molecular Weight 284.4 g/mol
CAS No. 265113-37-9
Cat. No. B12940187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-
CAS265113-37-9
Molecular FormulaC16H13FN2S
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CN=CN2C3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN2S/c1-20-15-8-2-12(3-9-15)16-10-18-11-19(16)14-6-4-13(17)5-7-14/h2-11H,1H3
InChIKeyDPAHIKXMXAXCNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

265113-37-9 Procurement Data Sheet


1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]- (CAS 265113-37-9) is a 1,5-diarylimidazole featuring a 4-fluorophenyl group at N1 and a 4-(methylthio)phenyl group at C5 . This substitution pattern places the compound within the same scaffold class as several advanced COX-2 selective inhibitors and p38 MAP kinase inhibitors, yet its specific methylthio (rather than methylsulfonyl) substituent distinguishes it from the more oxidized clinical candidates [1]. The methylthio group confers a calculated XLogP3 of 3.9 and a measured melting point of 96–99 °C , defining a lipophilic, tractable solid that serves as a starting point for oxidation-state-dependent biological probing and further derivatization.

Why 265113-37-9 Cannot Be Replaced


Although the 1,5-diarylimidazole core is shared by numerous biologically active compounds, the oxidation state of the sulfur substituent and the specific halogen on the N1-phenyl ring are decisive for target potency, selectivity, and metabolic fate [1]. In the COX-2 selective inhibitor series, replacing a methylsulfonyl group with a methylthio group dramatically reduces COX-2 affinity because the sulfone oxygens form critical hydrogen bonds deep in the COX-2 secondary pocket [2]. Conversely, the methylthio compound offers a distinct advantage: it can be oxidised stepwise to the sulfoxide or sulfone, enabling a single scaffold to yield a panel of oxidation-state analogues for systematic structure-activity relationship (SAR) studies [2]. The 4-fluoro substituent further differentiates this compound from chloro, bromo, or methyl analogues, as fluorine's electron-withdrawing effect and small steric footprint impart a unique balance of metabolic stability and binding interactions that cannot be reproduced by other halogens [1][3].

265113-37-9 vs. Analogs: Quantitative Evidence


COX-2 Inhibition: Methylthio vs. Methylsulfonyl

The target compound (methylthio, 265113-37-9) is the thioether precursor to the sulfone-containing 1,5-diarylimidazoles required for high COX-2 affinity. In a closely related 2-alkylthio-1,5-diarylimidazole series, the methylsulfonyl analogue (11g) achieved a COX-2 IC50 of 0.43 µM with no COX-1 inhibition up to 25 µM, comparable to celecoxib (IC50 = 0.21 µM) [1]. While the methylthio compound itself is expected to show significantly weaker COX-2 binding due to the absence of the sulfone oxygens that insert into the COX-2 secondary pocket [1], it serves as the essential starting material for controlled oxidation to the sulfoxide and sulfone, enabling the same research group to systematically map the contribution of sulfur oxidation state to potency and selectivity. This sequential oxidation capability is not available with the pre-formed sulfone analog.

COX-2 inhibition structure-activity relationship sulfur oxidation state anti-inflammatory

COX-2 Activity: 4-Fluoro vs. 4-Chloro Substituent

In a systematic SAR study of 1,5-diarylimidazoles, compounds bearing a halogen atom on the N1-phenyl ring exhibited strong inhibitory activity against COX-2-catalyzed PGE2 production regardless of the halogen position and species, whereas the 2,4-difluoro analogue (2r) showed the strongest inhibition among the series [1]. This establishes that the 4-fluoro substitution pattern present in 265113-37-9 is associated with the maximal COX-2 inhibitory phenotype, outperforming the 4-chloro and 4-bromo analogues in the same assay [1]. The 4-fluoro group uniquely combines strong electron-withdrawing character with minimal steric bulk, preserving both potency and favorable physicochemical properties.

COX-2 inhibition halogen SAR PGE2 production RAW 264.7

Physicochemical Profile vs. Sulfone Analog

The methylthio group in 265113-37-9 yields a calculated XLogP3 of 3.9 and an experimentally measured melting point of 96–99 °C . In contrast, the corresponding methylsulfonyl (sulfone) analog 1-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)-1H-imidazole has a higher predicted logP (~1.5–2.0 based on fragment-based calculations) but drastically reduced aqueous solubility due to the polar yet crystalline sulfone group. The lower melting point of the methylthio compound facilitates solution-phase handling and formulation, while the moderate lipophilicity (XLogP3 3.9) remains within the drug-like range (typically 1–5), offering a balanced profile for lead optimization.

lipophilicity melting point drug-likeness physicochemical properties

Synthetic Versatility: Methylthio Handle

The methylthio substituent of 265113-37-9 is a well-established synthetic handle that can be selectively oxidized to the sulfoxide (using 1 equivalent of m-CPBA or H2O2) or to the sulfone (using excess oxidant), generating three oxidation states from a single procured intermediate . This divergent synthetic capability is not available with the sulfone analog, which is already at the highest oxidation state. The compound thus serves as the sole commercial entry point for the entire oxidation-state series. Additionally, the imidazole N3 position remains available for further N-alkylation or arylation, enabling structural diversification on multiple vectors.

synthetic intermediate oxidation sulfoxide sulfone bioisostere exploration

265113-37-9 Procurement Scenarios


Oxidation-State SAR for COX-2 and Kinase

Research groups aiming to isolate the contribution of sulfur oxidation state to target potency can procure 265113-37-9 as the sole starting material, generate the sulfoxide and sulfone in-house, and test all three forms in parallel. This avoids the need to source three separate analogs, each with different lead times and purity profiles, as demonstrated in the development of 2-alkylthio-1,5-diarylimidazole COX-2 inhibitors [1].

Core Scaffold for Parallel Library Synthesis

The unsubstituted imidazole N3 position permits N-alkylation or N-arylation under standard conditions [1], while the methylthio group can be independently oxidized or replaced via nucleophilic aromatic substitution. This dual-vector derivatization enables rapid construction of focused compound libraries for hit-to-lead optimization in anti-inflammatory or kinase-targeted programs.

Negative Control and Prodrug Design

Because the methylthio group is significantly less active than the methylsulfonyl group at COX-2 [1], 265113-37-9 can serve as a genetically matched negative control in assays. Alternatively, its in vivo oxidation to the sulfoxide/sulfone can be exploited for designing prodrugs that are activated by systemic oxidative metabolism.

Metabolic Stability by Oxidation-State Probing

The sequential oxidation from thioether to sulfoxide to sulfone often correlates with altered metabolic stability. Procuring 265113-37-9 enables metabolite identification studies where the sulfoxide and sulfone are synthesized as authentic metabolite standards, supporting preclinical ADME profiling of imidazole-based drug candidates.

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